

Spectroscopic Characterization of Cbz-N-methyl-L-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: Cbz-N-methyl-L-phenylalanine

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Introduction

Cbz-N-methyl-L-phenylalanine, chemically known as (2S)-2-[benzyloxycarbonyl(methyl)amino]-3-phenylpropanoic acid, is a pivotal derivative of the essential amino acid L-phenylalanine.[1] The incorporation of a methyl group on the alpha-amino nitrogen and the presence of a benzyloxycarbonyl (Cbz) protecting group make this compound a valuable building block in peptide synthesis and medicinal chemistry. The N-methylation can enhance the metabolic stability and conformational rigidity of peptides, while the Cbz group provides a stable yet removable protecting element for the amine functionality during synthetic transformations.[2]

This technical guide provides an in-depth analysis of the spectroscopic data for **Cbz-N-methyl-L-phenylalanine**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger peptide structures. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **Cbz-N-methyl-L-phenylalanine** forms the basis for interpreting its spectroscopic data. The key structural motifs that give rise to characteristic signals in NMR and

IR spectroscopy are:

- The aromatic rings of the phenylalanine and the Cbz group.
- The chiral alpha-carbon.
- The N-methyl group.
- The carboxylic acid moiety.
- The carbamate linkage of the Cbz group.

The following diagram illustrates the molecular structure with key protons and carbons labeled for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of **Cbz-N-methyl-L-phenylalanine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of **Cbz-N-methyl-L-phenylalanine** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
- **Data Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum at room temperature.
- Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
 - Integrate the signals to determine the relative number of protons for each resonance.

^1H NMR Data Summary

The following table summarizes the expected ^1H NMR spectral data for **Cbz-N-methyl-L-phenylalanine**. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	COOH
~7.10 - 7.40	Multiplet	10H	Aromatic (Phenyl & Cbz)
~5.10	Singlet	2H	O-CH ₂ -Ph (Cbz)
~4.80 - 5.00	Multiplet	1H	α -CH
~3.00 - 3.40	Multiplet	2H	β -CH ₂
~2.80	Singlet	3H	N-CH ₃

Interpretation of the ^1H NMR Spectrum

- **Carboxylic Acid Proton (COOH):** The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
- **Aromatic Protons:** The ten protons from the two phenyl rings (one from phenylalanine and one from the Cbz group) resonate as a complex multiplet in the aromatic region (~7.10 - 7.40 ppm).
- **Cbz Methylene Protons (O-CH₂-Ph):** The two benzylic protons of the Cbz group appear as a singlet around 5.10 ppm. Their equivalence is due to free rotation around the adjacent single bonds.
- **Alpha-Proton (α-CH):** The proton on the chiral alpha-carbon is expected to be a multiplet in the range of 4.80 - 5.00 ppm. Its multiplicity arises from coupling to the diastereotopic protons of the adjacent methylene group.
- **Beta-Protons (β-CH₂):** The two protons on the beta-carbon are diastereotopic due to the adjacent chiral center. They will appear as a multiplet, typically in the range of 3.00 - 3.40 ppm, and will show coupling to the alpha-proton.
- **N-Methyl Protons (N-CH₃):** The three protons of the N-methyl group give rise to a sharp singlet at approximately 2.80 ppm. The singlet nature indicates no coupling to adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- **Instrumentation:** A high-resolution NMR spectrometer is used, and the ¹³C spectrum is typically acquired at a frequency corresponding to the proton frequency (e.g., 75 MHz for a

300 MHz ^1H spectrometer).

- Data Acquisition:
 - A standard proton-decoupled ^{13}C NMR spectrum is acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
 - A larger number of scans is typically required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
 - The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing:
 - Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the deuterated solvent signals.

^{13}C NMR Data Summary

The following table presents the anticipated ^{13}C NMR chemical shifts for **Cbz-N-methyl-L-phenylalanine**.

Chemical Shift (ppm)	Assignment
~175	C=O (Carboxylic Acid)
~156	C=O (Carbamate)
~136-137	Quaternary Aromatic (Cbz & Phe)
~127-129	Aromatic CH (Cbz & Phe)
~67	O-CH ₂ -Ph (Cbz)
~60	α -C
~37	β -C
~32	N-CH ₃

Interpretation of the ^{13}C NMR Spectrum

- **Carbonyl Carbons:** Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl will appear around 175 ppm, while the carbamate carbonyl of the Cbz group will be further upfield, around 156 ppm.
- **Aromatic Carbons:** The aromatic carbons will resonate in the 127-137 ppm range. The signals for the quaternary carbons will be less intense than those of the protonated aromatic carbons.
- **Cbz Methylene Carbon (O-CH₂-Ph):** The carbon of the benzylic methylene group in the Cbz protector is expected around 67 ppm.
- **Alpha-Carbon (α -C):** The chiral alpha-carbon should appear around 60 ppm.
- **Beta-Carbon (β -C):** The methylene carbon of the phenylalanine side chain is anticipated at approximately 37 ppm.
- **N-Methyl Carbon (N-CH₃):** The N-methyl carbon will give a signal in the upfield region, around 32 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-phase IR, the compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:**

- A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.
- The sample is then placed in the IR beam path, and the sample spectrum is acquired.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: The positions of the absorption bands (in wavenumbers, cm^{-1}) are correlated with the vibrations of specific functional groups.

IR Data Summary

The following table lists the characteristic IR absorption bands for **Cbz-N-methyl-L-phenylalanine**.

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Carbamate)
~1495, 1455	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (Carboxylic Acid & Carbamate)
~1170	Strong	C-N stretch

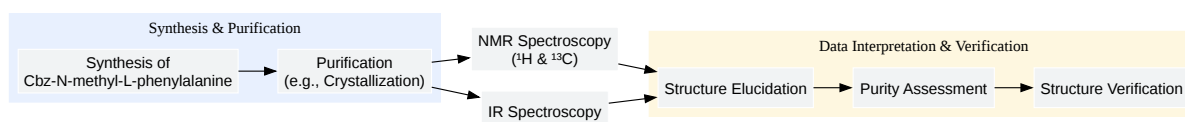
Interpretation of the IR Spectrum

- O-H Stretch: The most prominent feature for the carboxylic acid is the very broad O-H stretching band that typically appears from 3300 to 2500 cm^{-1} . This broadness is a result of extensive hydrogen bonding.

- **C-H Stretches:** Aromatic C-H stretching vibrations are observed just above 3000 cm^{-1} , while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm^{-1} .
- **Carbonyl Stretches:** Two strong carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will absorb around 1710 cm^{-1} , and the carbamate carbonyl of the Cbz group will appear at a slightly lower wavenumber, around 1690 cm^{-1} .
- **Aromatic C=C Stretches:** The presence of the aromatic rings is confirmed by the characteristic C=C stretching vibrations in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- **C-O and C-N Stretches:** Strong absorptions corresponding to C-O and C-N stretching vibrations will be present in the fingerprint region (below 1500 cm^{-1}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Cbz-N-methyl-L-phenylalanine**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for **Cbz-N-methyl-L-phenylalanine**. A combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy allows for the unambiguous confirmation of its structure and is essential for quality control in its synthesis and application. The characteristic signals arising from the N-methyl group, the Cbz protecting group, and the phenylalanine backbone are all clearly identifiable, providing a robust analytical dataset for researchers in the field.

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References

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